3-Bromo-1,1-dimethoxypropane
Overview
Description
3-Bromo-1,1-dimethoxypropane: is an organic compound with the molecular formula C5H11BrO2 3-Bromopropionaldehyde dimethyl acetal . This compound is characterized by the presence of a bromine atom attached to the third carbon of a propane chain, which is further substituted with two methoxy groups at the first carbon. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-1,1-dimethoxypropane typically involves the reaction of 3-bromopropanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-dimethoxypropane undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: It can be reduced to form alcohols or alkanes
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or alkanes
Scientific Research Applications
Chemistry: 3-Bromo-1,1-dimethoxypropane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals , flavors , and fragrances . It serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dimethoxypropane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
- 1-Bromo-3,3-dimethoxypropane
- 3-Bromopropionaldehyde dimethyl acetal
- 3,3-Dimethoxypropyl bromide
- 3-Bromopropanal dimethyl acetal
Uniqueness: 3-Bromo-1,1-dimethoxypropane is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. The presence of two methoxy groups at the first carbon enhances its stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-1,1-dimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZAIFAQLODKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189793 | |
Record name | 3-Bromo-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Bromo-1,1-dimethoxypropane | |
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CAS No. |
36255-44-4 | |
Record name | 3-Bromo-1,1-dimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36255-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopropionaldehyde dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036255444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-BROMOPROPIONALDEHYDE DIMETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9JKH5WOJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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